molecular formula C24H29NO4S B281704 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide CAS No. 4323-98-2

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide

Cat. No.: B281704
CAS No.: 4323-98-2
M. Wt: 427.6 g/mol
InChI Key: RHMXJUBCCDYJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide is a complex organic compound with a molecular formula of C22H25NO3S and a molecular weight of 383.5 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide typically involves multiple steps, including the formation of the dibenzofuran core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to enhance efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although it is not intended for human use.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide: A closely related compound with similar structural features.

    N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-methoxybenzenesulfonamide: Another related compound with a methoxy group instead of an ethoxy group.

Uniqueness

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethoxybenzenesulfonamide is unique due to its specific functional groups and structural configuration, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

4323-98-2

Molecular Formula

C24H29NO4S

Molecular Weight

427.6 g/mol

IUPAC Name

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C24H29NO4S/c1-5-28-18-8-10-19(11-9-18)30(26,27)25-17-7-13-23-21(15-17)20-14-16(24(2,3)4)6-12-22(20)29-23/h7-11,13,15-16,25H,5-6,12,14H2,1-4H3

InChI Key

RHMXJUBCCDYJFJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C(C)(C)C

Origin of Product

United States

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